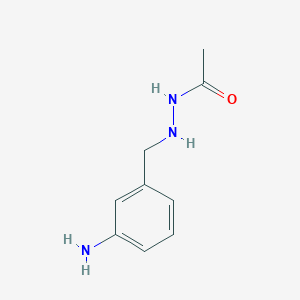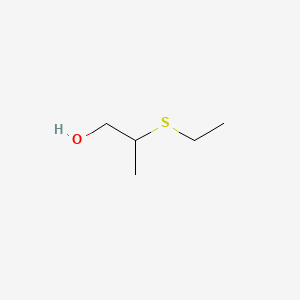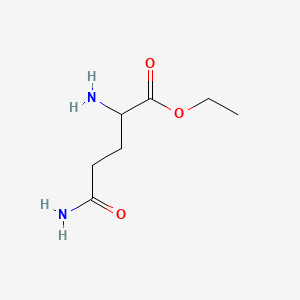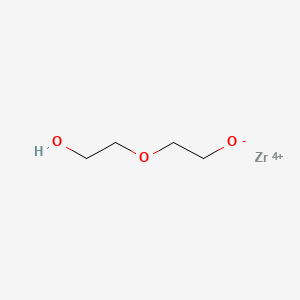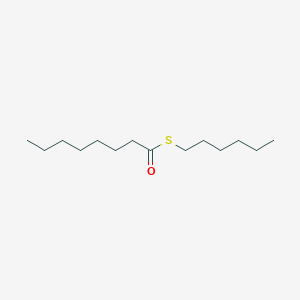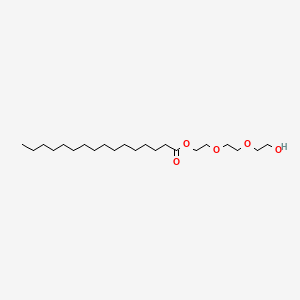
Decyl isononyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl isononyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is a colorless, clear, water-insoluble liquid with a high boiling point and low vapor pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl isononyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification. The product is then purified through distillation to remove any unreacted alcohols and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl isononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between molecules, typically in the presence of an alcohol and a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, elevated temperatures (around 100°C).
Transesterification: Alcohol, acid or base catalyst, moderate temperatures (50-100°C).
Major Products:
Hydrolysis: Phthalic acid, decanol, isononanol.
Transesterification: New esters formed by exchanging the ester groups.
Wissenschaftliche Forschungsanwendungen
Decyl isononyl phthalate has a wide range of applications in scientific research and industry:
Wirkmechanismus
Decyl isononyl phthalate exerts its effects primarily through its role as a plasticizer. It integrates into the polymer matrix of materials like PVC, reducing intermolecular forces and increasing flexibility . On a molecular level, it can interact with various biological pathways, potentially acting as an endocrine disruptor by mimicking or interfering with hormone functions .
Vergleich Mit ähnlichen Verbindungen
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate (DDP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Didodecyl phthalate (DDDP)
Comparison: Decyl isononyl phthalate is unique due to its specific combination of decyl and isononyl groups, which provide a balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and di-n-decyl phthalate, it offers distinct physical properties such as lower volatility and higher boiling points, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
96507-83-4 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI-Schlüssel |
YZHDZDITQRCTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







